molecular formula C14H19BrN2O3 B15174144 Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B15174144
M. Wt: 343.22 g/mol
InChI Key: XUFUHMSYMGAYFX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate (CAS: 960289-30-9, Molecular formula: C₁₄H₁₉BrN₂O₃) is a brominated pyridine-pyrrolidine hybrid compound. It features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 5-bromo-2-pyridyloxy moiety. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and oncological pathways . The compound is typically a white solid, stored at 2–8°C, with a molecular weight of 343.22 g/mol and high purity (>97%) .

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUHMSYMGAYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-bromopyridin-2-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an ether linkage between the pyrrolidine and pyridinyl moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as palladium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Pyridine Substituents

The bromopyridyloxy group distinguishes this compound from analogues. Key structural comparisons include:

Compound Name Substituent Position/Modification Molecular Weight Key Properties/Applications References
Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate 5-Bromo on pyridine (position 2) 343.22 High purity (>97%), neuropharmacological intermediate
Tert-butyl 2-(((5-bromopyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 5-Bromo on pyridine (position 3) 357.21 Discontinued commercial availability; positional isomer
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinoline core with chloro-phenyl group 423.87 Anticancer research (50% yield)
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Methoxy group at pyridine position 3 385.24 Catalogued as a pyridine derivative

Key Insight : Positional isomerism (e.g., bromo at pyridine position 2 vs. 3) significantly alters reactivity and biological activity. The 2-pyridyloxy configuration enhances steric accessibility for downstream reactions compared to 3-substituted analogues .

Physicochemical and Spectral Data

Compound Name NMR Shifts (δ, ppm) HRMS (ESI+) Melting Point References
This compound Not reported Not reported 99°C (analogue)
Tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate 153.6 (¹³C), 121.7 (¹H) 299.0946 (calcd: 299.0947) White solid
Spiro-pyrrolidine-oxindole derivative (328) [α]D²⁶ = -31.6 (CHCl₃) 628.3535 (calcd: 628.3546) 99°C

Key Insight : Chiral centers (e.g., spiro derivatives) exhibit distinct optical rotations, critical for enantioselective drug design .

Biological Activity

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate, with the CAS number 1266114-99-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H19BrN2O3C_{14}H_{19}BrN_2O_3 and it has a molecular weight of approximately 343.22 g/mol. This compound features a pyrrolidine core substituted with a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance, compounds with pyrrole structures have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

Compound NameBacterial StrainMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus0.125
Pyrrole Derivative BEscherichia coli12.5
This compoundTBDTBD

Note: Specific MIC values for this compound are currently under investigation.

The antibacterial mechanism of pyrrole derivatives often involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogenated aromatic systems, such as brominated pyridines, can enhance lipophilicity, allowing better penetration into bacterial cells and increased potency against resistant strains.

Case Studies

  • Case Study on Antimicrobial Activity : In a recent study published in the International Journal of Antimicrobial Agents, researchers synthesized several pyrrole derivatives and tested their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). One derivative exhibited an MIC of 8 ng/mL, significantly outperforming traditional antibiotics like vancomycin .
  • In Vivo Studies : Another study focused on the pharmacokinetics and bioavailability of similar compounds in animal models, demonstrating favorable absorption rates and therapeutic effects against systemic infections caused by resistant bacterial strains .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while this compound shows promise as a therapeutic agent, careful evaluation of its safety profile is necessary. Standard precautions for handling include avoiding exposure through inhalation or skin contact, as indicated by safety data sheets .

Future Directions in Research

Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing toxicity. This includes:

  • Structural Modifications : Exploring variations in the substituent groups on the pyrrolidine ring.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics to combat resistance.

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